Faradiol-3-O-myristate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Faradiol-3-O-myristate can be synthesized through esterification of faradiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction is carried out in an organic solvent like dichloromethane or chloroform to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves the extraction of faradiol from the flower heads of Calendula officinalis followed by esterification with myristic acid . Supercritical fluid extraction (SFE) is a common method used for the efficient extraction of faradiol esters, including this compound . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Faradiol-3-O-myristate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted esters .
Scientific Research Applications
Faradiol-3-O-myristate has a wide range of scientific research applications, including:
Chemistry:
Biology:
- Investigated for its role in plant defense mechanisms and its biosynthesis in Calendula officinalis .
Medicine:
- Known for its anti-inflammatory properties, it is used in the development of topical formulations for wound healing and skin care .
- Studied for its potential anti-cancer properties due to its ability to modulate inflammatory pathways .
Industry:
Mechanism of Action
Faradiol-3-O-myristate exerts its effects primarily through its anti-inflammatory properties. The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . It also modulates the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response . By reducing inflammation, this compound promotes wound healing and alleviates skin irritation .
Comparison with Similar Compounds
- Faradiol-3-O-laurate
- Faradiol-3-O-palmitate
- Maniladiol-3-O-myristate
Comparison: Faradiol-3-O-myristate is unique due to its specific esterification with myristic acid, which enhances its anti-inflammatory properties compared to other faradiol esters . While Faradiol-3-O-laurate and Faradiol-3-O-palmitate also exhibit anti-inflammatory effects, this compound has been found to be more potent in reducing inflammation and promoting wound healing .
Properties
CAS No. |
193690-82-3 |
---|---|
Molecular Formula |
C44H76O3 |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
InChI Key |
NBOLCRCNSYVBMT-JVFFPKSBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
Origin of Product |
United States |
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